![molecular formula C8H5NO2 B028622 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) CAS No. 104387-83-9](/img/structure/B28622.png)
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as norbornadiene-2-carbonitrile-3-aldehyde and is a highly reactive molecule due to its strained ring system. In 2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI).
Applications De Recherche Scientifique
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. In the field of materials science, this compound has been used as a precursor for the synthesis of functional materials such as polymers and nanoparticles. Additionally, this compound has been studied for its potential applications in the field of medicine, including drug delivery and cancer treatment.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is not well understood. However, it is believed that this compound can undergo various reactions such as cycloadditions, Diels-Alder reactions, and Michael additions due to its highly reactive nature. These reactions can result in the formation of various organic compounds, which can have different properties and applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) are not well known. However, studies have shown that this compound can interact with biological molecules such as proteins and nucleic acids, which can result in the formation of adducts. These adducts can have different properties and can potentially lead to various biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) in lab experiments include its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. Additionally, this compound can be easily functionalized to obtain the desired product. However, the limitations of using this compound include its high reactivity, which can make it challenging to handle and its potential toxicity.
Orientations Futures
There are several future directions for the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI). These include the further exploration of its potential applications in various fields such as organic chemistry, materials science, and medicine. Additionally, the development of new synthesis methods and the study of its mechanism of action can provide valuable insights into the properties and applications of this compound. Furthermore, the study of its potential toxicity and the development of safer handling methods can enable the wider use of this compound in various lab experiments.
In conclusion, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) is a highly reactive compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its properties and applications, which can enable the development of new materials and drugs.
Méthodes De Synthèse
The synthesis of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) can be achieved through the reaction of norbornadiene with cyanogen bromide in the presence of a base. This reaction results in the formation of a highly reactive intermediate, which can be further functionalized to obtain the desired compound. The synthesis of this compound is challenging due to its high reactivity and the need for careful handling of the reaction intermediates.
Propriétés
Numéro CAS |
104387-83-9 |
|---|---|
Nom du produit |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI) |
Formule moléculaire |
C8H5NO2 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
3-formyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile |
InChI |
InChI=1S/C8H5NO2/c9-3-5-6(4-10)8-2-1-7(5)11-8/h1-2,4,7-8H |
Clé InChI |
IKMBJCZPKJNTLE-UHFFFAOYSA-N |
SMILES |
C1=CC2C(=C(C1O2)C=O)C#N |
SMILES canonique |
C1=CC2C(=C(C1O2)C=O)C#N |
Synonymes |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



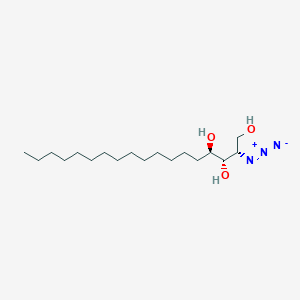

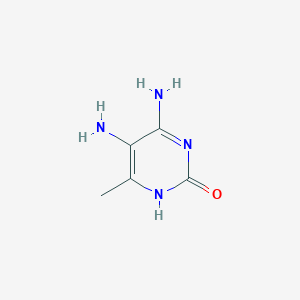
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

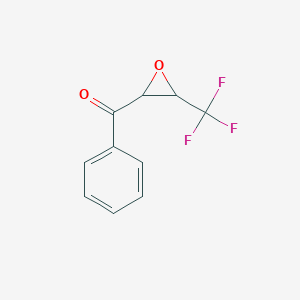
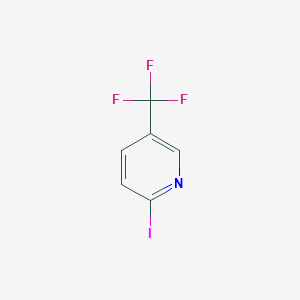


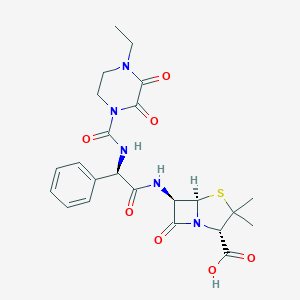

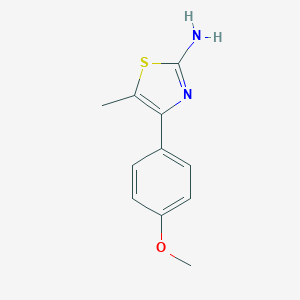
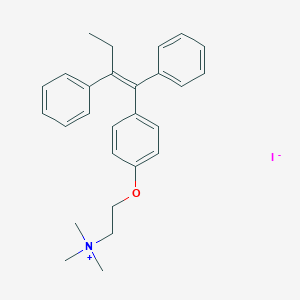
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)